N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1788589-75-2
VCID: VC6337786
InChI: InChI=1S/C17H12F2N2O3/c18-17(19)23-13-8-4-7-12(9-13)21-15(22)16-20-10-14(24-16)11-5-2-1-3-6-11/h1-10,17H,(H,21,22)
SMILES: C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)OC(F)F
Molecular Formula: C17H12F2N2O3
Molecular Weight: 330.291

N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide

CAS No.: 1788589-75-2

Cat. No.: VC6337786

Molecular Formula: C17H12F2N2O3

Molecular Weight: 330.291

* For research use only. Not for human or veterinary use.

N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide - 1788589-75-2

Specification

CAS No. 1788589-75-2
Molecular Formula C17H12F2N2O3
Molecular Weight 330.291
IUPAC Name N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Standard InChI InChI=1S/C17H12F2N2O3/c18-17(19)23-13-8-4-7-12(9-13)21-15(22)16-20-10-14(24-16)11-5-2-1-3-6-11/h1-10,17H,(H,21,22)
Standard InChI Key XKTUZAZFYJFHCN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)OC(F)F

Introduction

The compound N-[3-(difluoromethoxy)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic organic molecule that belongs to the oxazole class of compounds. Oxazoles are five-membered heterocyclic rings containing nitrogen, oxygen, and carbon atoms. These compounds are of interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications.

Biological Activities

Oxazole derivatives have been studied for their potential therapeutic applications:

  • Antimicrobial Activity: Some oxazoles show efficacy against bacterial and fungal pathogens.

  • Anticancer Activity: Certain derivatives exhibit cytotoxic effects against cancer cell lines.

  • Neuroprotective Effects: Some compounds may have potential in treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of oxazole derivatives typically involves condensation reactions between appropriate precursors. Characterization often includes spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Synthesis Methods

  • Condensation Reactions: Commonly used to form the oxazole ring.

  • Substitution Reactions: Used to introduce specific functional groups.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H and 13{}^{13}C NMR for structural confirmation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

N-[4-(difluoromethoxy)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

This compound, similar in structure to the one of interest, has a molecular weight of 330.29 g/mol and exhibits specific drug-like properties, such as a logP of 3.8121, indicating moderate lipophilicity .

Other Oxazole Derivatives

  • 5-Phenyl-1,3-oxazole-4-carboxylic acid: A simpler oxazole derivative with potential applications in organic synthesis .

  • 1,3,4-Oxadiazoles: Known for their anticancer and anti-diabetic activities .

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